molecular formula C11H13NO6S B4783065 Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- CAS No. 519046-33-4

Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-

Cat. No.: B4783065
CAS No.: 519046-33-4
M. Wt: 287.29 g/mol
InChI Key: MDXNBESEAZKLMT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- is a compound with the molecular formula C11H13NO6S and a molecular mass of 287.29 g/mol . This compound is known for its unique structure, which includes a benzoic acid core with a sulfonamide group and a carboxypropyl side chain. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with 3-carboxypropylamine in the presence of a sulfonylating agent . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acids .

Scientific Research Applications

Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular processes by binding to receptors and altering signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but its effects on enzyme inhibition and receptor binding are well-documented .

Comparison with Similar Compounds

Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- lies in its combination of a benzoic acid core with a sulfonamide group and a carboxypropyl side chain, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(3-carboxypropylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c13-10(14)2-1-7-12-19(17,18)9-5-3-8(4-6-9)11(15)16/h3-6,12H,1-2,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXNBESEAZKLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225897
Record name Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519046-33-4
Record name Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519046-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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